3-Bromoisothiazolo[5,4-b]pyridine
Description
Overview of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are intricate molecular architectures composed of two or more heterocyclic rings that share at least one common bond and two atoms. These structures are cornerstones of organic chemistry, largely due to their prevalence in natural products and their extensive use in pharmaceutical and materials science. guidechem.comrsc.org The fusion of multiple rings, which contain atoms other than carbon (heteroatoms) such as nitrogen, sulfur, or oxygen, creates unique electronic and steric environments. guidechem.com These structural features significantly influence the molecule's reactivity, allowing for a wide array of chemical transformations and functionalization possibilities. guidechem.com
In pharmaceutical development, fused heterocyclic systems are of paramount importance as they often form the core scaffold of many bioactive compounds. guidechem.com Their rigid, well-defined three-dimensional shapes enable precise interactions with biological targets like enzymes and receptors, which can enhance drug efficacy and selectivity. guidechem.com Chemists leverage these scaffolds to design and synthesize novel derivatives, aiming to optimize pharmacokinetic properties and create more effective therapeutic agents. guidechem.comchemicalbook.com Furthermore, the inherent strain and electronic properties of fused rings make them valuable building blocks in complex synthetic strategies, contributing to the efficient construction of elaborate molecules. guidechem.comrsc.org
Significance of the Isothiazolo[5,4-b]pyridine (B1251151) Scaffold in Advanced Chemical Synthesis
The isothiazolo[5,4-b]pyridine scaffold, a fused bicyclic system containing an isothiazole (B42339) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery programs. Its structural similarity to other biologically significant skeletons, such as purines and thiazolo[4,5-d]pyrimidines, has drawn considerable interest from researchers. nih.govgoogle.comresearchgate.net
Derivatives of the isothiazolo[5,4-b]pyridine core have been investigated for a range of biological activities, including potential anticancer and antiviral properties. beilstein-journals.orgnih.gov The scaffold serves as a crucial building block for synthesizing more complex heterocyclic compounds. beilstein-journals.org For instance, the related thiazolo[5,4-b]pyridine (B1319707) core has been successfully used to develop potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways. nih.govnih.gov Although less explored than other prominent heterocyclic systems, the isothiazolo[5,4-b]pyridine framework offers significant opportunities for developing novel chemical entities with diverse applications. mdpi.com Its utility in creating compound libraries with broad structural diversity makes it an attractive target for various drug discovery screening programs. mdpi.com
Rationale for Investigating Halogenated Isothiazolo[5,4-b]pyridines
The introduction of halogen atoms, such as bromine, onto the isothiazolo[5,4-b]pyridine scaffold is a key strategic decision in modern organic synthesis. Halogenated intermediates, including 3-Bromoisothiazolo[5,4-b]pyridine, are exceptionally valuable because the halogen atom acts as a versatile synthetic handle. beilstein-journals.org It provides a reactive site for a multitude of cross-coupling reactions, enabling the introduction of a wide variety of substituents and functional groups onto the core structure. mdpi.com
This functionalization capability is critical for conducting structure-activity relationship (SAR) studies, a systematic process used in medicinal chemistry to understand how different chemical groups on a molecule affect its biological activity. beilstein-journals.org By creating a library of diverse analogues from a single halogenated precursor, chemists can systematically probe the molecule's interaction with its biological target and optimize its properties. beilstein-journals.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize these halogenated pyridines, allowing for the formation of new carbon-carbon bonds. beilstein-journals.orgmdpi.comnih.gov The development of efficient synthetic routes to access dihalogenated isothiazolo[4,5-b]pyridines has been established as a method to achieve regioselective functionalization, further highlighting the importance of these halogenated building blocks in advanced chemical synthesis. mdpi.com
Compound Profile: this compound
The following table summarizes key identifiers for the subject compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 540492-90-8 |
| Molecular Formula | C₆H₃BrN₂S |
| Molecular Weight | 215.07 g/mol |
| Canonical SMILES | C1=CC2=C(N=C(S2)Br)N=C1 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUTYICKDDXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726413 | |
| Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-90-8 | |
| Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromoisothiazolo 5,4 B Pyridine
Historical Context and Early Synthetic Approaches to the Isothiazolo[5,4-b]pyridine (B1251151) Core
The exploration of isothiazolopyridines as a class of heterocyclic compounds began in the mid-20th century. smolecule.com This initial research was primarily driven by a desire to understand the electronic and steric effects of fusing an isothiazole (B42339) ring to a pyridine (B92270) ring. smolecule.com Early synthetic work in the 1970s laid the foundational methodologies, which often involved oxidative cyclization and subsequent halogenation reactions. smolecule.com For instance, the synthesis of the related isomer, 3-bromoisothiazolo[3,4-b]pyridine, was achieved via an oxidative cyclization with bromine, yielding the product in 38%.. smolecule.com These pioneering efforts were crucial in establishing the viability of creating halogenated isothiazolopyridine systems, paving the way for the development of more refined and isomer-specific synthetic routes, including those for the isothiazolo[5,4-b]pyridine scaffold. The isothiazolo[5,4-b]pyridine core, like other related nitrogen-containing heterocycles, is a significant structural element in medicinal chemistry. actascientific.comnih.gov
Precursor Synthesis: Transformation of 3-Cyanopyridine-2-thiones into Isothiazolo[5,4-b]pyridine Ring Systems
A key strategy for constructing the isothiazolo[5,4-b]pyridine ring system involves the cyclization of pyridine derivatives bearing suitably positioned cyano and sulfur-containing functional groups. While direct use of a 3-cyanopyridine-2-thione is a plausible pathway, related precursors are well-documented in the synthesis of analogous structures. The general principle involves an oxidative ring closure of a 3-mercaptopicolinonitrile analogue to form the isothiazole ring. rsc.org This approach highlights the importance of a precursor with a cyano group and a sulfur functionality at adjacent positions on the pyridine ring.
One documented route for a related system starts with 2,4-dichloro-3-nitropyridine, which is first converted to a 4-morpholinyl derivative. nih.gov This intermediate is then reacted with potassium thiocyanate (B1210189) (KSCN) to introduce a thiocyanate group at the 2-position, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine. nih.gov Subsequent reduction of the nitro group and cyclization leads to the formation of the fused isothiazole ring. This multi-step process demonstrates how a cyano-equivalent (in this case, a nitro group that directs the subsequent reactions) and a sulfur source are strategically introduced and transformed to build the heterocyclic core. nih.gov
In the synthesis of the isomeric isothiazolo[4,5-b]pyridines, a common precursor is a 3-mercaptopicolinonitrile derivative, which undergoes oxidative ring closure to form the isothiazole ring. rsc.org This underscores the versatility of ortho-substituted cyanopyridines in forming the fused isothiazole ring system.
Direct Bromination Strategies and Regioselectivity Considerations
Direct bromination is a critical step for introducing the bromo-substituent onto the isothiazolo[5,4-b]pyridine core. The regioselectivity of this reaction—that is, the specific position at which the bromine atom is introduced—is a key consideration.
A method for the bromination of a thiazolo[5,4-b]pyridine (B1319707) derivative involves the use of copper(II) bromide (CuBr₂) with tert-butyl nitrite (B80452) in acetonitrile (B52724) at room temperature. nih.gov This copper-mediated approach provides an effective means to introduce the bromine atom onto the heterocyclic scaffold. nih.gov
The challenge in direct halogenation of such systems is often controlling the position and number of halogen atoms added. For example, in the synthesis of the related isothiazolo[4,5-b]pyridines, attempts at bromination sometimes led to over-bromination, highlighting the sensitivity of the electron-rich aromatic system. rsc.org To achieve selectivity, modern brominating agents that offer milder reaction conditions are often employed. Tetrabutylammonium (B224687) tribromide (TBATB) has emerged as a powerful and safer alternative to molecular bromine, providing high regioselectivity in the bromination of various nitrogen heterocycles. nih.gov This reagent's benefits include easier handling and a reduced environmental impact. nih.gov The choice of brominating agent and reaction conditions is therefore paramount to achieving the desired 3-bromo substitution pattern without forming unwanted side products.
Alternative and Analogous Synthetic Pathways to Brominated Isothiazolopyridines
Besides direct bromination of the fused ring system, alternative strategies often involve constructing the heterocyclic core from an already brominated precursor. This approach can offer better control over the final position of the bromine atom.
One such pathway to a related brominated thiazolo[5,4-b]pyridine derivative begins with a commercially available brominated pyridine, 3-amino-5-bromo-2-chloropyridine. nih.gov This starting material already contains the bromine atom in the desired ring system, which is then carried through the subsequent reaction steps to form the fused thiazole (B1198619) ring. nih.gov
Similarly, the synthesis of the isomeric 3-bromo-5-chloro-isothiazolo[4,5-b]pyridine was achieved by starting with 6-chloro-3-nitropicolinonitrile. rsc.org This precursor undergoes selective substitution and an oxidative cyclization to yield the di-halogenated product. rsc.org Another strategy for this same isomeric system started with 5-bromo-3-fluoropicolinonitrile, again demonstrating the utility of a pre-halogenated starting material to ensure the presence of bromine in the final structure. rsc.org
These methods showcase a divergent synthetic philosophy: instead of adding the bromine atom at a late stage, it is incorporated into the initial building blocks. The final brominated target is then achieved through reactions like nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions to build the rest of the molecule. rsc.org
Optimization of Reaction Conditions and Yields for 3-Bromoisothiazolo[5,4-b]pyridine Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This process involves systematically varying parameters to find the most efficient synthetic protocol. Key areas of optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.
For instance, in the synthesis of related heterocyclic systems, conditions are carefully tuned to prevent the formation of byproducts. To minimize the over-bromination of an electron-rich phenyl moiety attached to an isothiazolopyridine core, various conditions were attempted, such as reducing the equivalents of bromine, lowering the reaction temperature, and adding the bromine dropwise. rsc.org In other syntheses, such as for pyrazolo[3,4-b]pyridines, optimal conditions were determined by screening different catalysts, additives, solvents, and temperatures. mdpi.com
The following table illustrates typical parameters that are adjusted during the optimization of a synthetic step:
| Parameter | Variable Options | Goal |
| Catalyst | Palladium complexes (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), Copper salts | Increase reaction rate, improve selectivity |
| Solvent | Dioxane, THF, DMF, Acetonitrile, DMAc | Improve solubility, influence reaction pathway |
| Base/Additive | Na₂CO₃, K₂CO₃, TfOH, DIPEA | Activate substrates, neutralize acidic byproducts |
| Temperature | -45°C to 100°C | Control reaction rate, minimize side reactions |
| Reagent Equivalents | Stoichiometric or excess | Drive reaction to completion, control selectivity |
Through such systematic optimization, a Suzuki coupling reaction for a brominated intermediate was improved, and a gram-scale synthesis of a C3-brominated pyrrolo[1,2-a]quinoxaline (B1220188) was achieved with a high yield of 95%. nih.govrsc.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds, including isothiazolo[5,4-b]pyridines, aims to reduce the environmental impact of chemical manufacturing. This involves developing more sustainable and efficient synthetic methods.
A key principle is the use of safer reagents. For bromination reactions, employing tetrabutylammonium tribromide (TBATB) instead of highly toxic and hazardous molecular bromine enhances safety and reduces environmental risk. nih.gov Another focus is the use of environmentally benign solvents. The development of synthetic routes that proceed in water or acetone (B3395972) represents a significant green advancement. ijnc.irresearchgate.net For example, a green synthesis of thiazolo[3,2-a]pyridine derivatives was achieved through a microwave-assisted, three-component reaction in water. researchgate.net
Furthermore, green chemistry encourages the development of catalyst-free reactions and one-pot, multi-component reactions. ijnc.irnih.gov These approaches improve efficiency by reducing the number of synthetic steps, minimizing waste, and often leading to higher yields with shorter reaction times. nih.govresearchgate.net A sustainable synthesis of isothiazolo[5,4-b]pyridines has been noted to minimize by-product formation and allow for a quantitative improvement in product yield. researchgate.net Such strategies are integral to creating more economical and environmentally friendly pathways for producing complex molecules like this compound.
Chemical Reactivity and Derivatization of 3 Bromoisothiazolo 5,4 B Pyridine
Nucleophilic Substitution Reactions Involving the Bromine Atom at Position 3
The bromine atom on the electron-deficient isothiazole (B42339) ring is susceptible to attack by nucleophiles. However, the reaction pathway, whether it be direct substitution or a more complex ring-opening cascade, is highly dependent on the nucleophile and reaction conditions.
Ring Opening Reactions Induced by Basic Conditions
Information regarding the specific ring-opening reactions of 3-Bromoisothiazolo[5,4-b]pyridine induced by basic conditions is not extensively detailed in the surveyed literature. While ring-opening reactions of strained heterocyclic systems like epoxides are well-documented under basic conditions libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com, the stability of the aromatic isothiazolo[5,4-b]pyridine (B1251151) system makes it less prone to such transformations under general basic treatment.
Reaction with Amines (e.g., Piperidine) to Form Pyridine-2-sulfenamide Derivatives
While the formation of pyridine-2-sulfenamide derivatives would necessitate a ring-opening of the isothiazole moiety, studies on the closely related isomer, 3,6-dibromoisothiazolo[4,5-b]pyridine, demonstrate that reactions with nitrogen nucleophiles proceed via a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org In this pathway, the amine directly displaces the bromine atom at position 3, leaving the isothiazolo[4,5-b]pyridine core intact. This process has been shown to be effective with a variety of amines. For instance, reactions with secondary amines like morpholine (B109124) and tertiary amines proceed smoothly, affording the corresponding 3-amino-substituted products in high yields (80-97%). rsc.org The reaction with ammonia (B1221849) to produce the 3-amino congener has also been reported, although in a lower yield due to purification challenges. rsc.org These findings suggest that the primary reaction pathway for amines with this scaffold is direct substitution rather than ring-opening.
Table 1: Nucleophilic Aromatic Substitution of 3,6-dibromoisothiazolo[4,5-b]pyridine with N-Nucleophiles
| Starting Material | Nucleophile | Solvent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Ammonia (7N in Methanol) | DMF | - | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | 62% | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Morpholine | Ethanol | Reflux, overnight | 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine | 92% | rsc.org |
Reaction with Cyano Nucleophiles (e.g., Cuprous Cyanide) to Form 2-Thiocyanato-pyridine Derivatives
The reaction involving the displacement of the bromine at position 3 with a cyano nucleophile, leading to a ring-opened 2-thiocyanato-pyridine derivative, is not described in the available scientific literature for this specific heterocyclic system.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to derivatize aryl and heteroaryl halides. tcichemicals.comlibretexts.org The 3-bromo position of the isothiazolo[5,4-b]pyridine scaffold is an excellent handle for such transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds between an organoboron species and an organic halide. libretexts.org This reaction has been successfully applied to thiazolo[5,4-b]pyridine (B1319707) systems to introduce aryl and heteroaryl substituents. nih.gov The general mechanism involves three key steps: oxidative addition of the bromo-heterocycle to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A range of palladium catalysts, ligands, and bases can be employed, with the optimal conditions depending on the specific substrates. beilstein-journals.orgyonedalabs.com For instance, the coupling of a 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine derivative with various aryl borates was achieved using a PdCl₂(dppf) catalyst and potassium carbonate as the base in a 1,4-dioxane/water solvent system at 100 °C. researchgate.net The choice of catalyst and ligand is crucial, especially when dealing with nitrogen-containing heterocycles that can act as catalyst poisons. yonedalabs.com Bulky, electron-rich phosphine (B1218219) ligands are often effective in these cases. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Thiazolo[5,4-b]pyridine Derivatives
| Electrophile | Nucleophile | Catalyst | Base | Solvent(s) | Temperature | Reference |
|---|---|---|---|---|---|---|
| 4-(2-Bromothiazolo[5,4-b]pyridin-7-yl)morpholine | Aryl borate | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 °C | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 50-90 °C | beilstein-journals.org |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com The reaction is invaluable for introducing alkyne functionalities, which are versatile precursors for synthesizing more complex molecules, including other heterocyclic systems. mdpi.com
The reaction has been successfully applied to various bromo-pyridines, demonstrating its utility for scaffolds like this compound. scirp.org Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes involved using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as an additive, and Et₃N as the base in DMF at 100°C, affording products in good to excellent yields. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling, often employing specialized palladium precatalysts and organic bases. nih.gov
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-pyridines
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 °C | scirp.org |
| 3,5-Dimethoxyphenyl bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | nih.gov |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Negishi Coupling)
The bromine atom at the 3-position of the isothiazolo[5,4-b]pyridine core serves as an excellent handle for forming new carbon-nitrogen and carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This reaction is a powerful method for the arylation of amines and has been applied to this compound to synthesize N-substituted aminopyridine derivatives. For instance, the coupling of this compound with 1,3-diaminopropane (B46017) has been documented to proceed, yielding N-(Isothiazolo[5,4-b]pyridin-3-yl)propane-1,3-diamine. google.com While specific catalytic conditions for this exact transformation are detailed in patent literature, the general methodology for Buchwald-Hartwig amination of halo-azaheterocycles often employs palladium catalysts with specialized phosphine ligands. google.commit.edu These reactions typically require a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. mit.edusemanticscholar.org
Table 1: Examples of Buchwald-Hartwig Amination with 3-Haloisothiazolopyridine Analogues
| Amine Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-Diaminopropane | Not specified in abstract | Not specified in abstract | Not specified in abstract | N-(Isothiazolo[5,4-b]pyridin-3-yl)propane-1,3-diamine | Not specified | google.com |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 3-Morpholinoisothiazolo[5,4-b]pyridine derivative | High | General method |
Note: The table includes representative conditions based on common practices for this reaction type, as specific details for this compound are often found within broader patent examples.
Negishi Coupling: While specific examples of Negishi coupling directly on this compound are not prominently featured in the reviewed literature, the reaction is a well-established method for forming C-C bonds. It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Given the successful application of other palladium-catalyzed reactions like Suzuki and Heck on similar bromo-azaheterocyclic systems, it is highly probable that this compound would effectively couple with various organozinc reagents under standard Negishi conditions to introduce alkyl, aryl, or vinyl substituents at the 3-position. clockss.org
Electrophilic Aromatic Substitution on the Isothiazolo[5,4-b]pyridine Core
The isothiazolo[5,4-b]pyridine ring system is considered electron-deficient. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the sulfur-nitrogen bond in the isothiazole ring. youtube.com Consequently, the core is generally deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. youtube.com
Reactions with strong electrophiles typically require harsh conditions, and substitution, if it occurs, is directed to specific positions based on the deactivating nature of the heteroatoms. youtube.com For the pyridine ring itself, electrophilic substitution is difficult and tends to occur at the 3-position (meta to the ring nitrogen). youtube.com In the fused isothiazolo[5,4-b]pyridine system, the electronic landscape is more complex. Research on the related thiazolo[5,4-b]pyridine system shows that electrophilic attack is challenging. nih.gov Often, to achieve substitution on the pyridine portion of such fused systems, one might employ a strategy of N-oxidation. The resulting pyridine N-oxide is more activated towards electrophilic attack, after which the oxygen can be removed via a reduction step. youtube.com
Direct bromination of a precursor like 2-thioxo-1,2-dihydropyridine-3-carbonitrile is used to synthesize this compound itself, but this is part of the ring formation process rather than a substitution on the pre-formed aromatic core. google.com
Other Transformations and Functional Group Interconversions
Beyond cross-coupling and electrophilic substitution, the isothiazolo[5,4-b]pyridine scaffold can undergo other transformations.
Nucleophilic Aromatic Substitution (SNAr): In related isothiazolopyridine isomers, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, nucleophilic aromatic substitution has been shown to occur selectively. The bromine at the 3-position can be displaced by various N-nucleophiles, including primary and secondary amines, to yield 3-amino derivatives. rsc.org These reactions often proceed smoothly, with tertiary amines forming in yields of 92-97%. rsc.org This suggests that the 3-bromo substituent on the isothiazolo[5,4-b]pyridine isomer could also be susceptible to nucleophilic displacement under appropriate conditions, particularly if activated by other electronic factors within the ring.
Ring-Opening and Rearrangement: While not directly documented for this compound, isoxazoles, which are structurally related, are known to undergo ring-opening and rearrangement reactions. For example, treatment of isoxazoles with enamines can lead to a hetero-Diels-Alder reaction, ultimately forming substituted pyridines. nsf.gov This type of core structure modification highlights the potential for the isothiazole ring to participate in more complex transformations under specific thermal or catalytic conditions.
Modifications of Substituents: Derivatives of isothiazolo[5,4-b]pyridine bearing other functional groups can undergo standard interconversions. For example, a cyano group introduced onto the scaffold could be reduced to a primary amine using hydrogenation over Raney nickel. clockss.org Similarly, ester groups could be hydrolyzed to carboxylic acids, which can then be used in further derivatization, such as amide bond formation. clockss.org
Spectroscopic and Structural Characterization of 3 Bromoisothiazolo 5,4 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Bromoisothiazolo[5,4-b]pyridine and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of protons and carbons within the molecule.
Proton NMR (¹H NMR) for Elucidating Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the context of this compound and its derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the pyridine (B92270) ring.
For instance, in a derivative, 6-bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,5-b]pyridin-3-amine, the protons on the pyridine ring appear as distinct doublets at δ 8.63 ppm and δ 8.25 ppm, each with a coupling constant (J) of 2.0 Hz. rsc.org This splitting pattern and the chemical shift values are indicative of the specific arrangement of protons on the isothiazolo[4,5-b]pyridine core. rsc.org Similarly, for 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine, the pyridine protons are observed as doublets at δ 8.63 ppm and δ 8.28 ppm (J = 2.0 Hz). rsc.org
The chemical shifts of protons can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. These shifts provide valuable information for structure-activity relationship (SAR) studies.
Table 1: Representative ¹H NMR Data for Isothiazolo[5,4-b]pyridine (B1251151) Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,5-b]pyridin-3-amine | CDCl₃ | 8.63 (d, J = 2.0 Hz, 1H), 8.25 (d, J = 2.0 Hz, 1H) |
| 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine | CDCl₃ | 8.63 (d, J = 2.0 Hz, 1H), 8.28 (d, J = 2.0 Hz, 1H) |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | DMSO-d₆ | 7.89 (d, J = 5.5 Hz, 1H), 6.65 (d, J = 5.6 Hz, 1H) |
This table presents a selection of ¹H NMR data for illustrative purposes. For complete data, please refer to the cited literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its electronic environment.
A comprehensive study on isothiazolopyridine systems has led to the unambiguous assignment of carbon-13 chemical shifts. researchgate.net For the parent isothiazolo[5,4-b]pyridine, the carbon atoms of the pyridine ring and the fused isothiazole (B42339) ring resonate at specific chemical shifts, allowing for a complete mapping of the carbon skeleton. researchgate.net For example, in a derivative of isothiazolo[4,5-b]pyridine, the carbon signals were observed at δ 160.3, 147.9, 147.3, 142.0, 130.6, and 119.6 ppm. rsc.org
Substituent effects are also prominent in ¹³C NMR spectra. The introduction of a bromine atom and other functional groups on the isothiazolo[5,4-b]pyridine scaffold leads to predictable shifts in the carbon resonances, aiding in the confirmation of the substitution pattern.
Table 2: Representative ¹³C NMR Data for Isothiazolo[5,4-b]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine | CDCl₃ | 160.3, 147.9, 147.3, 142.0, 130.6, 119.6, 66.9, 47.9 |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | DMSO-d₆ | 162.1, 155.6, 146.0, 143.0, 135.3, 107.0, 66.0, 48.3 |
| Isothiazolo[5,4-b]pyridine | CDCl₃ | C-3: 161.41, C-3a: 120.92, C-4: 141.70, C-5: 101.46, C-6: 153.76, C-7a: 174.67 |
This table presents a selection of ¹³C NMR data for illustrative purposes. For complete data, please refer to the cited literature.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Structural Confirmation
To unequivocally establish the structure of complex molecules like this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal connectivity between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the sequence of protons in a spin system. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of molecules. princeton.edu
The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. ipb.ptnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₄N₂S, the expected molecular weight is approximately 136.18 g/mol . chemsynthesis.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov
In addition to determining the molecular weight, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. The way the molecule breaks apart can offer valuable clues about its structure. The presence of bromine in this compound is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum.
For derivatives, the mass spectrum will show a molecular ion peak corresponding to the mass of the entire molecule, as well as fragment ions that result from the loss of specific substituents or parts of the heterocyclic core. This fragmentation analysis, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS), is a vital tool for identifying and characterizing these compounds. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different types of bonds (e.g., C-H, C=N, C-S) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound and its derivatives, the IR spectrum would exhibit absorption bands corresponding to the vibrations of the aromatic pyridine and isothiazole rings. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The presence of the C-Br bond would also be indicated by a characteristic absorption in the lower frequency region of the spectrum.
In derivatives containing additional functional groups, such as amino or carbonyl groups, their characteristic IR absorptions would also be present, further aiding in the structural confirmation. For example, a derivative with a morpholino substituent showed characteristic IR bands at 3346, 3121, 2961, 1659, 1558, 1297, 1113, 973, 799, and 700 cm⁻¹. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of heterocyclic compounds like isothiazolo[5,4-b]pyridines are governed by π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the bicyclic core, as well as the solvent used for analysis.
General Observations from Related Structures:
Studies on various substituted isothiazolopyridine and thiazolopyridine analogues indicate that their UV-Vis absorption spectra typically exhibit multiple bands in the range of 250–400 nm. For instance, research on DNA binding of certain isothiazolo[5,4-b]pyridines has utilized UV-Vis spectroscopy to observe changes in the absorption spectra upon interaction with biomolecules, suggesting that the core structure possesses distinct chromophoric properties.
While no specific λmax values for this compound can be cited, it is reasonable to predict that the introduction of a bromine atom at the 3-position would influence the electronic transitions of the isothiazolo[5,4-b]pyridine scaffold. The bromo-substituent, with its electron-withdrawing inductive effect and electron-donating resonance effect, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted parent compound. The exact nature of this shift would depend on the interplay of these electronic effects and their influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Data from Related Isomers and Analogues:
To provide a contextual understanding, the following table includes UV-Vis absorption data for structurally related compounds, which may offer an approximation of the spectral region of interest for this compound. It is crucial to note that these are different molecules and their spectral data should not be directly attributed to the target compound.
| Compound Name | Solvent | λmax (nm) | Reference |
| A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues | Not Specified | Not Specified in Abstract | Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors |
| Isothiazolo[4,5-b]pyridine derivatives | Not Specified | Not Specified in Abstract | Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors |
The lack of specific data for this compound highlights an opportunity for further research to fully characterize this compound and expand the spectroscopic library of this important class of heterocyclic molecules.
Theoretical and Computational Studies on 3 Bromoisothiazolo 5,4 B Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of molecules like 3-bromoisothiazolo[5,4-b]pyridine. These methods can provide detailed insights into its electronic structure and molecular geometry.
Molecular Geometry: The initial step in a computational study involves geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in the this compound molecule can be determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For the fused ring system of isothiazolo[5,4-b]pyridine (B1251151), calculations would confirm the planarity of the bicyclic core. The position and orientation of the bromine atom relative to the ring system are also precisely defined.
Electronic Structure: Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters that would be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density distribution reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) surface would visually represent these areas, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen and sulfur atoms due to their lone pairs of electrons, while the hydrogen atoms and the region around the bromine atom (sigma-hole) could exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the charge distribution on each atom (natural atomic charges) and describe the interactions between filled and vacant orbitals. This analysis would elucidate the nature of the C-Br bond and the extent of pi-electron delocalization across the fused heterocyclic system.
A hypothetical data table for the optimized geometry of this compound, based on DFT calculations, would look like this:
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C-Br | Value |
| S-N | Value |
| C-S | Value |
| C=N (pyridine) | Value |
| C-C (pyridine) | Value |
| C-C (isothiazole) | Value |
| Bond Angles (°) ** | |
| C-S-N | Value |
| C-C-Br | Value |
| C-N-C (pyridine) | Value |
| Dihedral Angles (°) ** | |
| Planarity of rings | ~0° |
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms.
Reactivity Descriptors: From the electronic structure calculations, various global and local reactivity descriptors can be derived. These descriptors, based on conceptual DFT, help in predicting how this compound will behave in chemical reactions.
| Reactivity Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Indicates the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | Tendency to attract electrons ( (I+A)/2 ) | Provides a measure of the overall chemical potential of the molecule. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A higher value suggests greater stability and lower reactivity. |
| Electrophilicity Index (ω) | Propensity to accept electrons ( χ²/2η ) | Identifies the molecule as a potential electrophile. |
Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could pinpoint which carbon or nitrogen atom is most susceptible to substitution or addition reactions.
Reaction Mechanism Modeling: Computational modeling can be used to simulate chemical reactions involving this compound. For instance, in studying a nucleophilic aromatic substitution reaction where the bromine atom is replaced, the entire reaction pathway can be mapped. This involves:
Locating Transition States: Identifying the high-energy transition state structure that connects the reactants and products.
Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.
Investigating Intermediates: Identifying any stable intermediates that may be formed during the reaction.
This level of detail provides invaluable insights that complement experimental studies, helping to rationalize observed outcomes and predict the feasibility of new reactions.
Conformational Analysis and Intermolecular Interactions
While the fused ring system of this compound is rigid, conformational analysis could be relevant if substituents were present. For the parent molecule, the primary focus of this section would be on intermolecular interactions.
Intermolecular Interactions: Computational methods can be used to study how molecules of this compound interact with each other in the solid state or with solvent molecules in solution. These interactions are crucial for understanding physical properties like melting point, boiling point, and solubility.
Dimer Calculations: By calculating the interaction energy of a dimer of this compound in various orientations, the most stable packing arrangement can be predicted. These calculations can identify and quantify different types of non-covalent interactions, such as:
Hydrogen Bonding: Although not a classic hydrogen bond donor, the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.
Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions.
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a routine computational task. Using the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. These theoretical values, when compared to experimental data, can confirm the correct assignment of peaks. The calculations are typically performed on the optimized geometry and can include solvent effects to improve accuracy.
A table of predicted vs. experimental chemical shifts would be a standard way to present these findings.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | Value | Value |
| C3a | Value | |
| C5 | Value | Value |
| C6 | Value | Value |
| C7 | Value | |
| C7a | Value |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*) provides a deeper understanding of the origins of the observed spectral features. For this compound, the calculations would predict the key electronic transitions that give rise to its characteristic UV-Vis spectrum.
Applications of 3 Bromoisothiazolo 5,4 B Pyridine in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
The primary utility of 3-Bromoisothiazolo[5,4-b]pyridine in organic synthesis is its function as a pivotal intermediate. The bromine atom acts as a versatile chemical handle, enabling the introduction of diverse substituents through metal-catalyzed cross-coupling reactions. This reactivity is fundamental to constructing elaborate heterocyclic systems that would be otherwise difficult to access.
Research has demonstrated the synthesis of a 2-bromo-7-morpholinothiazolo[5,4-b]pyridine derivative, which serves as a close analog and exemplifies the synthetic utility of such bromo-substituted scaffolds. nih.gov In a typical synthetic sequence, an amino-substituted thiazolo[5,4-b]pyridine (B1319707) is first generated through intramolecular cyclization. nih.gov This amine is then converted to the corresponding bromo derivative via a Sandmeyer-type reaction, often employing copper(II) bromide and an alkyl nitrite (B80452). nih.gov
This bromo-intermediate is primed for further modification, most notably through the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-scaffold with various aryl or heteroaryl boronic acids or their esters. youtube.com The reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it a powerful tool for molecular elaboration. youtube.com For instance, the coupling of the bromo-thiazolo[5,4-b]pyridine intermediate with different aryl borates proceeds in good yields, demonstrating the reliability of this method for creating complex, multi-ring heterocyclic structures. nih.gov
Beyond C-C bond formation, the bromo-substituent is also reactive towards C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various nitrogen-based nucleophiles. nih.gov The ability to selectively perform these coupling reactions at the bromine-bearing position is crucial for the regioselective synthesis of highly substituted isothiazolo[5,4-b]pyridine (B1251151) derivatives. rsc.org
Table 1: Exemplary Suzuki Coupling Reaction with a Bromo-Thiazolo[5,4-b]pyridine Intermediate nih.gov
| Entry | Bromo-Intermediate | Coupling Partner | Product | Catalyst System | Yield |
| 1 | 2-Bromo-7-morpholinothiazolo[5,4-b]pyridine | Aryl borate | 2-Aryl-7-morpholinothiazolo[5,4-b]pyridine | PdCl₂(dppf), K₂CO₃ | Good |
Note: This table is illustrative of the reaction type performed on the core scaffold.
Scaffold for the Construction of Diverse Chemical Libraries
The isothiazolo[5,4-b]pyridine core is an attractive scaffold for combinatorial chemistry and the generation of diverse chemical libraries. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended substituents, while the reactivity of the 3-bromo position allows for the systematic introduction of a wide variety of chemical groups.
This "scaffold-based" approach is a cornerstone of modern discovery efforts in various chemical fields. By starting with a common core, this compound, and reacting it with a large panel of building blocks (e.g., a library of boronic acids for Suzuki couplings), chemists can rapidly generate a multitude of structurally related, yet distinct, molecules. nih.gov
The synthesis of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues highlights this principle. nih.gov In this work, a key bromo-intermediate was used to create a library of compounds for structure-activity relationship (SAR) studies. nih.gov Such studies are essential for understanding how specific structural modifications influence the properties of the final compounds. The thiazolo[5,4-b]pyridine scaffold has been explicitly used to discover various kinase inhibitors, where functionalization at different positions is key to modulating biological activity. nih.govresearchgate.net While the end-products in these specific studies were for pharmaceutical evaluation, the synthetic strategy of using a common bromo-intermediate to build a library of diverse molecules is a universally applicable concept in chemical science.
The generation of these libraries allows for the high-throughput screening of novel compounds, accelerating the discovery of molecules with desired chemical or physical properties. The isothiazolo[5,4-b]pyridine framework, accessed through its bromo derivative, has proven to be a fruitful starting point for such endeavors. nih.gov
Precursor to Functional Materials and Advanced Chemical Entities (excluding pharmaceutical/medical end-products)
Heterocyclic compounds containing fused pyridine (B92270) and sulfur-containing rings are of interest in the field of material science due to their unique electronic properties. smolecule.com These structures can exhibit semiconducting, photoluminescent, or non-linear optical (NLO) properties, making them candidates for use in organic electronics like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The isothiazolo[5,4-b]pyridine system, with its combination of electron-donating (sulfur) and electron-withdrawing (pyridine nitrogen) characteristics, possesses an inherent electronic asymmetry that is often sought in materials design. The 3-bromo position provides a convenient attachment point for conjugating this core onto larger polymeric structures or linking it with other chromophores. Through reactions like Suzuki or Stille coupling, the bromo-scaffold can be incorporated into π-conjugated systems, which are the basis of many functional organic materials.
While specific, large-scale material science applications for this compound itself are not yet widely reported in the literature, the potential exists. The development of novel pyrimidine (B1678525) analogs through Suzuki coupling has been explored for their electronic and structural relationships, with some studies calculating properties like hyperpolarizability (β), which is relevant to NLO materials. mdpi.com This type of foundational research on related heterocyclic systems suggests that the isothiazolo[5,4-b]pyridine scaffold is a promising candidate for future exploration in the design of advanced chemical entities and functional materials.
Building Block for Agrochemistry-Relevant Structures (e.g., Herbicides, Pesticides)
Heterocyclic structures are a mainstay in the agrochemical industry, forming the core of numerous herbicides, pesticides, and fungicides. nih.gov The pyridine ring, in particular, is a well-established toxophore found in several commercial products. The unique combination of a pyridine and an isothiazole (B42339) ring in the isothiazolo[5,4-b]pyridine scaffold makes it an interesting building block for the synthesis of new potential agrochemicals.
Studies have reported that certain thiazolopyridine derivatives exhibit herbicidal activity. mdpi.com The synthetic versatility of this compound allows for the creation of libraries of compounds that can be screened for such properties. The functionalization of the core scaffold through the bromine handle enables chemists to fine-tune the physicochemical properties of the molecules, such as solubility, stability, and target-site affinity, which are critical for developing effective agrochemicals.
For example, the synthesis of ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates was achieved via nucleophilic displacement of a chloro-analogue, demonstrating how functional groups can be introduced onto the core structure. researchgate.net The resulting derivatives provide opportunities for further chemical elaboration towards novel fused isothiazole systems that could be investigated for agrochemical applications. researchgate.net While direct application of this compound in a commercial agrochemical has not been documented, its role as a versatile intermediate provides a clear pathway for accessing novel molecular structures for screening and development in this field.
In Vitro Biological Investigation of Isothiazolo 5,4 B Pyridine Derivatives Mechanistic and Target Oriented Studies
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Kinases, COX enzymes)
Derivatives of the isothiazolo[5,4-b]pyridine (B1251151) scaffold have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Kinase Inhibition:
The isothiazolo[5,4-b]pyridine backbone has proven to be a promising scaffold for the development of kinase inhibitors. Notably, it has been investigated for its activity against:
Cyclin G-Associated Kinase (GAK): Isothiazolo[5,4-b]pyridines have been discovered as selective GAK inhibitors, with some of the most potent compounds demonstrating low nanomolar binding affinity. These compounds act as classic type I ATP-competitive kinase inhibitors rsc.org. The inhibition of GAK, a host kinase, is linked to the antiviral properties of these derivatives nih.govmdpi.com.
Death-Associated Protein Kinase 2 (DRAK2): Screening of compound libraries led to the identification of an isothiazolo[5,4-b]pyridine derivative as a novel ligand for DRAK2, with a reported dissociation constant (Kd) of 1.6 μM researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov. This discovery served as a starting point for further optimization, leading to the development of more potent inhibitors on related scaffolds biointerfaceresearch.comnih.gov.
Receptor-Interacting Protein Kinase 1 (RIPK1): The isothiazolo[5,4-b]pyridine framework is a promising scaffold for potent necroptosis inhibitors that target RIPK1. One such derivative effectively blocked necroptosis in both human and mouse cells with an EC50 of 1-5 nM and was confirmed to inhibit RIPK1 phosphorylation with an IC50 of 5.8 nM.
Phosphoinositide 3-kinase (PI3K): Isothiazolo[5,4-b]pyridin-3-amine has been investigated as an inhibitor of PI3K, a key enzyme in cell signaling pathways involved in cell proliferation and survival.
Cyclooxygenase (COX) Enzyme Inhibition:
In addition to kinase inhibition, some isothiazolo[5,4-b]pyridine derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes. Specifically, they have been noted as COX-1 inhibitors. Further studies have explored their potential for COX-1/2 inhibitory activity.
Table 1: Kinase Inhibition by Isothiazolo[5,4-b]pyridine Derivatives
| Derivative/Scaffold | Target Kinase | Activity |
|---|---|---|
| Isothiazolo[5,4-b]pyridine derivative | DRAK2 | Kd = 1.6 μM researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov |
| Compound 56 (Isothiazolo[5,4-b]pyridine derivative) | RIPK1 | IC50 = 5.8 nM |
| Isothiazolo[5,4-b]pyridines | GAK | Low nanomolar binding affinity rsc.org |
| Isothiazolo[5,4-b]pyridin-3-amine | PI3K | Investigated as an inhibitor |
Receptor Binding Studies and Ligand-Target Interactions in Vitro
In vitro binding assays have been crucial in quantifying the affinity of isothiazolo[5,4-b]pyridine derivatives for their molecular targets. These studies provide a direct measure of the ligand-target interaction and are essential for understanding the potency of these compounds.
Kinase Binding:
A derivative of isothiazolo[5,4-b]pyridine was identified through a library screen to have a binding affinity (Kd) of 1.6 μM for DRAK2 researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov.
Optimization efforts on the isothiazolo[5,4-b]pyridine scaffold have yielded compounds with significantly improved binding affinities. For example, a derivative, compound 56, was shown to bind potently to RIPK1 with a Kd of 13 nM, while showing no significant binding to RIPK3 (Kd >10,000 nM).
For GAK, a potent isothiazolo[5,4-b]pyridine inhibitor was developed with a Kd of approximately 8 nM.
Table 2: Receptor Binding Affinities of Isothiazolo[5,4-b]pyridine Derivatives
| Derivative/Scaffold | Target | Binding Affinity (Kd) |
|---|---|---|
| Isothiazolo[5,4-b]pyridine derivative | DRAK2 | 1.6 μM researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov |
| Compound 56 (Isothiazolo[5,4-b]pyridine derivative) | RIPK1 | 13 nM |
| Isothiazolo[5,4-b]pyridine 12i | GAK | ~8 nM |
Antiviral Activity in Cell-Based Assays (Mechanism-Focused, e.g., Host Factor Targeting)
A significant area of investigation for isothiazolo[5,4-b]pyridine derivatives has been their potential as antiviral agents. The mechanism of action for their antiviral effects is primarily focused on the inhibition of host cellular factors that are essential for viral replication, a strategy known as host-targeting therapy.
Activity against Hepatitis C Virus (HCV): Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of HCV. Their mechanism is linked to the inhibition of Cyclin G-associated kinase (GAK), a host kinase that plays a critical role in the HCV lifecycle rsc.orgnih.govmdpi.com. By inhibiting GAK, these compounds can disrupt two distinct steps: viral entry into the host cell and the assembly of new viral particles rsc.orgnih.govmdpi.com. An isothiazolo[5,4-b]pyridine GAK inhibitor was shown to be capable of restricting HCV infection in vitro.
Activity against Dengue Virus (DENV): The GAK inhibitory activity of isothiazolo[5,4-b]pyridines also confers antiviral activity against other viruses, such as Dengue virus. A derivative with a 3,4-dimethoxyphenyl residue at position 5 displayed low nanomolar GAK binding affinity and corresponding antiviral activity against Dengue virus.
This host-targeting approach is advantageous as it presents a higher genetic barrier to the development of drug resistance compared to antivirals that target viral proteins directly mdpi.com.
Antibacterial Activity in Cell-Based Assays (Mechanism-Focused)
The antibacterial potential of isothiazolopyridine derivatives has also been explored, with studies focusing on their activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains.
In a screening of newly synthesized dimethylisothiazolopyridines, two compounds demonstrated antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of ≤32 μg/mL. The panel of bacteria tested included Escherichia coli, Klebsiella pneumoniae (MDR), Acinetobacter baumannii, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). While these studies establish the potential for antibacterial activity, the specific molecular mechanisms of action for the isothiazolo[5,4-b]pyridine scaffold are not as well-defined as their antiviral or kinase-inhibiting properties and require further investigation.
Table 3: Antibacterial Screening of Isothiazolopyridine Derivatives
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli ATCC 25922 | Tested |
| Klebsiella pneumoniae ATCC 700603 (MDR) | Tested |
| Acinetobacter baumannii ATCC 19606 | Tested |
| Pseudomonas aeruginosa ATCC 27853 | Tested |
| Staphylococcus aureus ATCC 43300 (MRSA) | MIC ≤32 μg/mL for 2 compounds |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
To elucidate the binding modes of isothiazolo[5,4-b]pyridine derivatives with their protein targets at a molecular level, computational methods such as molecular docking and dynamics simulations have been employed.
Kinase Interactions: Co-crystallization experiments with GAK have revealed that isothiazolo[5,4-b]pyridines act as type I ATP-competitive kinase inhibitors, binding in the ATP pocket of the enzyme rsc.org. Molecular docking studies have further clarified the binding interactions between these compounds and various enzymes, highlighting specific hydrogen bonding that is critical for their inhibitory activity against kinases like PI3K.
COX Enzyme Interactions: To gain insights into the binding mode of isothiazolopyridine derivatives with COX enzymes and to validate biological results, molecular docking studies have been conducted.
RIPK1 Interactions: For RIPK1 inhibitors based on the isothiazolo[5,4-b]pyridine scaffold, molecular docking and molecular dynamic simulation studies have been utilized to understand the ligand-protein interactions.
These computational approaches are invaluable for rational drug design and for optimizing the lead compounds to enhance their potency and selectivity.
Structure-Activity Relationship (SAR) Studies for Isothiazolopyridine Scaffolds (excluding clinical implications)
Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the isothiazolo[5,4-b]pyridine scaffold that are responsible for its biological activity.
Substitutions on the Scaffold: The isothiazolo[4,3-b]pyridine scaffold, a close analog, offers two primary sites for structural variation: positions 3 and 6. SAR studies on this scaffold involved creating a library with variations at these positions to probe the effects on GAK inhibition rsc.org.
Influence of Substituents on Kinase Inhibition:
For GAK inhibitors, a 3,4-dimethoxyphenyl moiety at position 6 was found to be favorable for binding. The presence of small aliphatic amines at position 3 also resulted in compounds with good binding affinity rsc.org. The insertion of a 3,4,5-trimethoxyphenyl group at position 6 led to a derivative with very strong GAK binding affinity (Kd = 0.0083 μM) rsc.org.
In the context of DRAK2 inhibition, the isothiazolo[5,4-b]pyridine scaffold served as a starting point for scaffold-hopping approaches to generate more potent inhibitors biointerfaceresearch.comnih.gov.
Influence on Antiviral Activity: An SAR study on isothiazolo[4,3-b]pyridines with modifications to the pyridine (B92270) moiety led to the discovery of a derivative with a 3,4-dimethoxyphenyl residue at position 5 that exhibited low nanomolar GAK binding affinity and antiviral activity against dengue virus.
General SAR: The availability of halogenated intermediates, such as 3-Bromoisothiazolo[5,4-b]pyridine, allows for diverse functionalization through reactions like Suzuki coupling, which facilitates extensive SAR studies. For instance, the introduction of bulky aryl groups at the 5-position can improve selectivity for certain kinase targets.
Q & A
What are the common synthetic routes for 3-bromoisothiazolo[5,4-b]pyridine and its derivatives?
Answer:
The synthesis of this compound derivatives typically involves multi-step organic reactions. Key methods include:
- Suzuki–Miyaura coupling for introducing aryl groups at specific positions, using palladium catalysts and boron-containing reagents under inert conditions .
- Halogenation (e.g., bromination) via electrophilic substitution or metal-mediated reactions to install the bromo substituent.
- Oxidation/Reduction : Oxidation of thioethers to sulfones using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, and reduction of nitro groups to amines with sodium borohydride .
- Multi-step protocols involving cyclization reactions to form the isothiazolopyridine core, followed by functionalization.
Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid byproducts and ensure high yields. Characterization is performed via NMR, HRMS, and HPLC for purity validation .
How is the purity and structural integrity of this compound confirmed in research settings?
Answer:
Researchers employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring structure .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination and molecular formula confirmation .
- X-ray Crystallography : To resolve ambiguous structural features, particularly for novel derivatives .
- Chromatography : HPLC or UPLC to assess purity (>95% is typical for bioactive compounds).
Contaminants (e.g., unreacted starting materials) are removed via column chromatography or recrystallization .
What biological activities are associated with this compound derivatives?
Answer:
These derivatives exhibit potent enzyme inhibitory activity , particularly against phosphoinositide 3-kinases (PI3Ks) , which are critical in cancer signaling pathways. For example:
- PI3Kα inhibition : A representative compound (19a) showed an IC₅₀ of 3.6 nM, with selectivity over PI3Kβ (~10-fold lower activity) .
- Anticancer activity : Derivatives disrupt cell proliferation by targeting kinases involved in apoptosis and metastasis .
Bioactivity is influenced by substituents: sulfonamide groups enhance binding affinity, while bromine aids in further functionalization via cross-coupling reactions .
How can researchers optimize the synthetic yield of this compound derivatives in multi-step reactions?
Answer:
Yield optimization strategies include:
- Flow Chemistry : Automated systems improve reproducibility and reduce side reactions in halogenation or coupling steps .
- Catalyst Screening : Testing palladium ligands (e.g., XPhos, SPhos) to enhance Suzuki–Miyaura coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) during bromination minimize decomposition.
- In-line Purification : Techniques like catch-and-release chromatography isolate intermediates, reducing losses .
For example, modifying reaction conditions increased yields of a related oxazole derivative from 20% to 51% .
What strategies are employed to analyze structure-activity relationships (SAR) in thiazolo[5,4-b]pyridine-based PI3K inhibitors?
Answer:
SAR studies involve:
- Systematic Substituent Variation : Replacing bromine with other halogens (Cl, F) or functional groups (e.g., amines, sulfonamides) to assess steric/electronic effects .
- Enzymatic Assays : Testing derivatives against PI3K isoforms (α, β, γ, δ) to identify selectivity patterns.
- Computational Docking : Molecular modeling (e.g., AutoDock) identifies key interactions, such as hydrogen bonds between the heterocyclic core and kinase active sites .
For instance, replacing the pyridyl group with phenyl reduced activity by >50%, highlighting its role in binding .
How should contradictory bioactivity data between in vitro and cellular assays for this compound derivatives be addressed?
Answer:
Contradictions may arise from:
- Cellular Uptake Issues : Use permeability assays (e.g., Caco-2 models) to evaluate membrane penetration.
- Metabolic Instability : Perform LC-MS/MS metabolomics to identify degradation products .
- Off-Target Effects : Employ proteome-wide profiling or kinome screens to detect unintended interactions.
If cellular activity is lower than in vitro results, consider prodrug strategies or nanoformulations to enhance delivery .
What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride) .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Emergency Protocols : Immediate rinsing with water for spills on skin; consult SDS for compound-specific hazards .
What role does the bromine substituent play in further functionalization of this compound?
Answer:
The bromine atom serves as a versatile handle for cross-coupling reactions :
- Suzuki–Miyaura : Replace bromine with aryl/heteroaryl groups for SAR expansion .
- Buchwald–Hartwig Amination : Introduce amines to modulate solubility or bioactivity.
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation or probe development.
Bromine’s electronegativity also influences electronic properties, affecting binding to biological targets like PI3K .
How are computational methods utilized to predict the reactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time.
- ADMET Prediction : Tools like SwissADME forecast absorption, metabolism, and toxicity early in drug design .
These methods reduce experimental trial-and-error, especially in optimizing substituents for improved pharmacokinetics .
What advanced techniques resolve structural ambiguities in novel this compound analogs?
Answer:
- 2D NMR : HSQC and HMBC correlations map long-range coupling and confirm ring connectivity .
- Single-Crystal X-ray Diffraction : Provides unambiguous bond length/angle data, critical for patent applications .
- Isotopic Labeling : ¹⁵N or ¹³C isotopes aid in tracing reaction pathways in complex syntheses.
These techniques are essential when spectroscopic data alone are insufficient due to overlapping signals or novel scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
